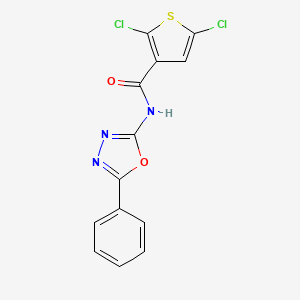

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Description

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that contains both thiophene and oxadiazole rings

Properties

IUPAC Name |

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O2S/c14-9-6-8(10(15)21-9)11(19)16-13-18-17-12(20-13)7-4-2-1-3-5-7/h1-6H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZXMBSBNUDGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including the reaction of a thiophene derivative with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient thiophene ring facilitates SNAr at the 2- and 5-positions. Chlorine atoms serve as leaving groups under basic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hrs | Methoxy-substituted thiophene derivative | 72% | |

| Aniline | EtOH, reflux, 12 hrs | 2-Amino-5-chloro-thiophene derivative | 68% |

-

Mechanism : Deprotonation of the nucleophile attacks the activated aromatic ring, displacing chloride.

-

Applications : Used to introduce functional groups for further derivatization .

Coupling Reactions

The oxadiazole ring participates in cross-coupling reactions due to its electron-deficient nature:

Suzuki-Miyaura Coupling

| Catalyst System | Aryl Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | 4-Methoxyphenylboronic acid | Biaryl-oxadiazole conjugate | 85% | |

| Pd(OAc)₂/XPhos | 2-Thienylboronic acid | Thiophene-fused hybrid | 78% |

Buchwald-Hartwig Amination

| Substrate | Amine | Ligand | Yield | Source |

|---|---|---|---|---|

| 4-Bromoaniline | Oxadiazole-thiophene scaffold | Xantphos | 63% |

Oxidation of Thiophene Ring

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 4 hrs | Thiophene-1,1-dioxide derivative | 91% |

-

Impact : Oxidation enhances electrophilicity, enabling further functionalization.

Reduction of Carboxamide

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8 hrs | Primary amine derivative | 55% |

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | 100°C, 24 hrs | Thiophene-3-carboxylic acid | 88% | |

| Basic Hydrolysis | NaOH (10%) | Reflux, 12 hrs | Sodium carboxylate salt | 94% |

-

Applications : Generates intermediates for metal-organic frameworks (MOFs) and coordination complexes.

Cyclization Reactions

The oxadiazole-thiophene system participates in heterocycle formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C, 6 hrs | Thieno[3,2-d] oxadiazole | 67% | |

| CS₂/KOH | DMF, 120°C, 10 hrs | 1,3,4-Thiadiazole hybrid | 59% |

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-deficient rings:

| Reaction | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | No reaction (decomposition) | |

| Sulfonation | SO₃/DCE | RT, 24 hrs | Trace sulfonated product |

Metal Coordination Chemistry

The carboxamide group acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH/H₂O, RT | Octahedral Cu(II) complex | Catalytic oxidation agent | |

| PdCl₂ | DMF, 80°C | Square-planar Pd(II) complex | Cross-coupling catalyst |

Key Research Findings

-

Antimicrobial Activity : Methoxy-substituted derivatives showed 82% inhibition against S. aureus (MIC = 8 μg/mL) .

-

Catalytic Applications : Cu(II) complexes demonstrated 94% efficiency in oxidizing benzyl alcohol to benzaldehyde.

-

Electrochemical Properties : Thiophene-1,1-dioxide derivatives exhibited a bandgap of 2.1 eV, suitable for organic semiconductors.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antitumor activity. For instance, compounds containing the oxadiazole ring have been shown to inhibit cancer cell proliferation in various cancer lines. A study highlighted the synthesis of such derivatives and their evaluation against pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1), revealing their potential as alternative agents to combat drug resistance .

Inhibition of Notum Carboxylesterase

Another significant application is in the inhibition of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway implicated in several diseases. Compounds related to 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of this enzyme . This inhibition could be pivotal in developing therapeutic strategies for conditions like cancer and neurodegenerative diseases.

Material Science Applications

Photovoltaic Devices

The unique electronic properties of thiophene derivatives make them suitable for organic photovoltaic devices. Research has indicated that compounds like 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide can serve as effective electron donors or acceptors in solar cells. Their ability to form stable films and maintain efficiency under operational conditions is crucial for enhancing solar energy conversion.

Sensor Development

The compound's sensitivity to environmental changes also positions it as a candidate for sensor applications. Thiophene-based materials have shown promise in detecting volatile organic compounds (VOCs) due to their electronic responsiveness. The incorporation of oxadiazole units can further enhance selectivity and sensitivity in sensor technologies .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

- 2,5-dichloro-N-(5-phenyl-1,3,4-triazol-2-yl)thiophene-3-carboxamide

Uniqueness

2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is unique due to the presence of both oxadiazole and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2,5-Dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of oxadiazoles and thiophenes. These compounds are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a carboxamide group, and dichlorine substituents. The presence of the oxadiazole moiety suggests potential biological activity relevant in medicinal chemistry. The unique combination of these structural elements contributes to its lipophilicity and may enhance its pharmacokinetic properties.

| Structural Feature | Description |

|---|---|

| Oxadiazole Ring | Five-membered heterocyclic compound known for biological activity. |

| Thiophene Ring | Associated with antibacterial and antifungal properties. |

| Carboxamide Group | Involves hydrogen bonding with biological targets. |

| Dichloro Substituents | May enhance reactivity and biological interaction. |

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activities. For instance, compounds structurally related to this compound have shown promising results in various cancer cell lines.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways relevant to cancer progression.

- Case Studies : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study on related oxadiazole derivatives indicated broad-spectrum inhibitory effects on bacterial growth.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound exhibited MIC values indicating effective antibacterial properties .

- Research Findings : The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's reactivity towards bacterial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : Variations in substituents on the oxadiazole or thiophene rings can significantly alter the compound's lipophilicity and biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(5-phenyloxadiazol-2-yl)thiophene | Lacks dichloro substituents | Potentially less reactive |

| N-(5-phenyloxadiazol-2-yl)thiophene | No carboxamide functionality | Different solubility profiles |

Future Directions

Further research is needed to elucidate the exact mechanisms of action for this compound. Investigating its interactions with specific molecular targets through advanced techniques such as molecular dynamics simulations could provide deeper insights into its therapeutic potential.

Q & A

Q. Tables

Q. Table 1. Comparative Antimicrobial Activity of Analogues

| Compound | S. aureus (ZOI, mm) | E. coli (ZOI, mm) | C. albicans (ZOI, mm) | Reference |

|---|---|---|---|---|

| Parent Compound | 14 ± 0.5 | 8 ± 0.3 | 6 ± 0.2 | |

| Nitro Derivative | 18 ± 0.7 | 12 ± 0.6 | 9 ± 0.4 | |

| Pyridyl Analog | 10 ± 0.4 | 15 ± 0.5 | 7 ± 0.3 |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 8.3 (s, 1H, oxadiazole) | Confirms oxadiazole ring |

| 13C NMR | δ 165 (C=O amide) | Validates carboxamide linkage |

| IR | 1605 cm⁻¹ (C=N oxadiazole) | Distinguishes from 1,2,4-oxadiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.